N-{4-[(1H-1,3-benzimidazol-2-ylmethyl)amino]-4-oxobutyl}-2-pyrazinecarboxamide
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Overview
Description
N-{4-[(1H-1,3-benzimidazol-2-ylmethyl)amino]-4-oxobutyl}-2-pyrazinecarboxamide is a complex organic compound that features a benzimidazole moiety fused with a pyrazinecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1H-1,3-benzimidazol-2-ylmethyl)amino]-4-oxobutyl}-2-pyrazinecarboxamide typically involves multiple steps. One common method includes the nucleophilic substitution of a benzimidazole derivative with a pyrazinecarboxamide precursor. The reaction is often carried out in the presence of a base such as potassium hydroxide (KOH) in a dimethyl sulfoxide (DMSO) solvent at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1H-1,3-benzimidazol-2-ylmethyl)amino]-4-oxobutyl}-2-pyrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where the benzimidazole moiety can be substituted with various functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.
Scientific Research Applications
N-{4-[(1H-1,3-benzimidazol-2-ylmethyl)amino]-4-oxobutyl}-2-pyrazinecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{4-[(1H-1,3-benzimidazol-2-ylmethyl)amino]-4-oxobutyl}-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and proteins, inhibiting their activity. This compound can interfere with cellular processes by targeting DNA, RNA, and protein synthesis pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like benzimidazole itself and its various substituted forms.
Pyrazinecarboxamide derivatives: Compounds with similar pyrazinecarboxamide structures but different substituents.
Uniqueness
N-{4-[(1H-1,3-benzimidazol-2-ylmethyl)amino]-4-oxobutyl}-2-pyrazinecarboxamide is unique due to its dual functionality, combining the properties of both benzimidazole and pyrazinecarboxamide.
Properties
Molecular Formula |
C17H18N6O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[4-(1H-benzimidazol-2-ylmethylamino)-4-oxobutyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C17H18N6O2/c24-16(6-3-7-20-17(25)14-10-18-8-9-19-14)21-11-15-22-12-4-1-2-5-13(12)23-15/h1-2,4-5,8-10H,3,6-7,11H2,(H,20,25)(H,21,24)(H,22,23) |
InChI Key |
WMAYMKKIVKINGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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